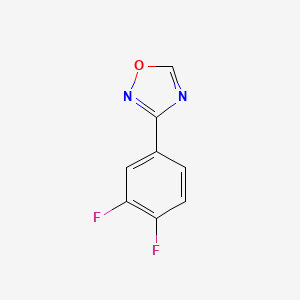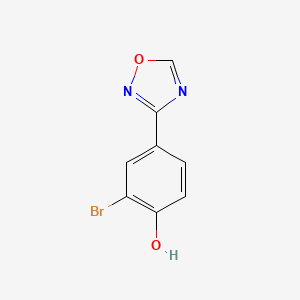
2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol is a compound that features a bromine atom, a phenol group, and a 1,2,4-oxadiazole ringThe presence of the 1,2,4-oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, imparts unique chemical and biological properties to the compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol typically involves the formation of the 1,2,4-oxadiazole ring followed by bromination and phenol functionalization. One common method includes the cyclization of appropriate amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate cyclization.
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting .
化学反応の分析
Types of Reactions: 2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can be oxidized to quinones or reduced to cyclohexanols.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are utilized.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation and reduction reactions can produce quinones or cyclohexanols, respectively .
科学的研究の応用
2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity associated with the 1,2,4-oxadiazole ring.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic and structural properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical architectures.
作用機序
The mechanism of action of 2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol is primarily attributed to the presence of the 1,2,4-oxadiazole ring, which can interact with various biological targets. The compound can inhibit enzymes or disrupt cellular processes by binding to specific molecular targets, such as proteins or nucleic acids. The exact pathways involved depend on the specific application and the biological system under investigation .
類似化合物との比較
1,2,4-Oxadiazole Derivatives: Compounds such as 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole share similar structural features and biological activities.
1,3,4-Oxadiazole Derivatives: These compounds, while structurally different, also exhibit significant biological activities and are used in similar applications.
Uniqueness: 2-Bromo-4-(1,2,4-oxadiazol-3-yl)phenol is unique due to the combination of the bromine atom, phenol group, and 1,2,4-oxadiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
特性
分子式 |
C8H5BrN2O2 |
|---|---|
分子量 |
241.04 g/mol |
IUPAC名 |
2-bromo-4-(1,2,4-oxadiazol-3-yl)phenol |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-5(1-2-7(6)12)8-10-4-13-11-8/h1-4,12H |
InChIキー |
ZRWYJXLIHYMOMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=NOC=N2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


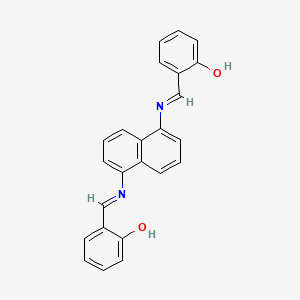
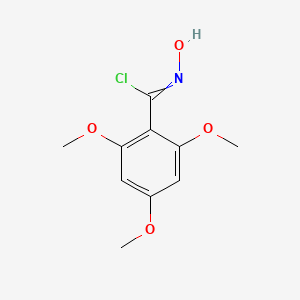
methanone](/img/structure/B12445873.png)
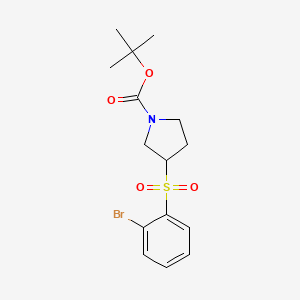
![3-[(Furan-2-ylmethyl)amino]-4-{2-[(2-methyl-1,3-dioxolan-2-yl)acetyl]hydrazinyl}-4-oxobutanoic acid (non-preferred name)](/img/structure/B12445890.png)
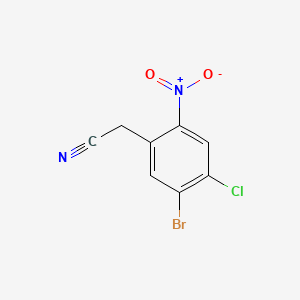
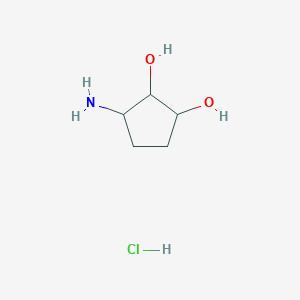
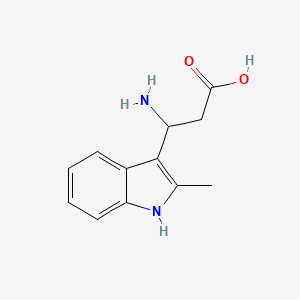

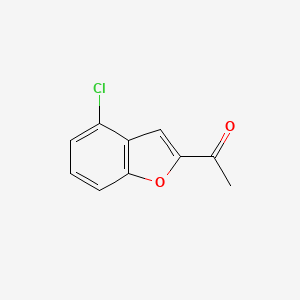
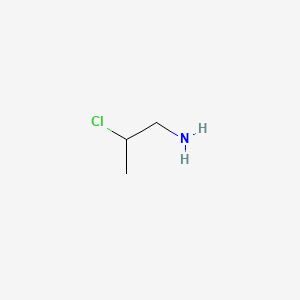
![4-Chloro-3-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B12445934.png)
![4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N-phenylbenzamide](/img/structure/B12445945.png)
